molecular formula C18H11NO B8117167 12H-Benzofuro[2,3-a]carbazole

12H-Benzofuro[2,3-a]carbazole

Cat. No.: B8117167
M. Wt: 257.3 g/mol
InChI Key: DZINJFQFEBORIC-UHFFFAOYSA-N
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Description

12H-Benzofuro[2,3-a]carbazole: is an organic compound with the molecular formula C18H11NO. It is a heterocyclic compound that contains both a benzofuran and a carbazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzofuro[2,3-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization reactions. For example, the reaction of 2-bromoaniline with 2-bromophenol in the presence of a palladium catalyst can lead to the formation of the desired compound .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the palladium-catalyzed cyclization process to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 12H-Benzofuro[2,3-a]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 12H-Benzofuro[2,3-a]carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its structural framework can be modified to create compounds with biological activity, such as anticancer or antimicrobial properties .

Industry: In the materials science field, this compound is explored for its use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 12H-Benzofuro[2,3-a]carbazole in biological systems involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivatives and their intended use. In medicinal chemistry, derivatives of this compound may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 12H-Benzofuro[2,3-a]carbazole is unique due to its combined benzofuran and carbazole structure, which imparts distinct electronic and chemical properties.

Properties

IUPAC Name

12H-[1]benzofuro[2,3-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZINJFQFEBORIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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